BenchChemオンラインストアへようこそ!

N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine

TPSA XLogP3 Drug-likeness

N-[1-(3,4-Dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097914-02-6) is a synthetic, small-molecule heterocyclic compound (C17H18N4O2, MW 310.35 g/mol) that integrates a benzopyran (chroman) core, an azetidine linker, and a pyridazin-3-amine terminus. Its computed topological polar surface area (TPSA) is 67.4 Ų, with a predicted logP (XLogP3) of 1.6.

Molecular Formula C17H18N4O2
Molecular Weight 310.357
CAS No. 2097914-02-6
Cat. No. B2791058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
CAS2097914-02-6
Molecular FormulaC17H18N4O2
Molecular Weight310.357
Structural Identifiers
SMILESC1CC2=CC=CC=C2OC1C(=O)N3CC(C3)NC4=NN=CC=C4
InChIInChI=1S/C17H18N4O2/c22-17(15-8-7-12-4-1-2-5-14(12)23-15)21-10-13(11-21)19-16-6-3-9-18-20-16/h1-6,9,13,15H,7-8,10-11H2,(H,19,20)
InChIKeyVCHMIHHSRTUPPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097914-02-6) – Compound Profile and Structural Context for Procurement


N-[1-(3,4-Dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097914-02-6) is a synthetic, small-molecule heterocyclic compound (C17H18N4O2, MW 310.35 g/mol) that integrates a benzopyran (chroman) core, an azetidine linker, and a pyridazin-3-amine terminus. Its computed topological polar surface area (TPSA) is 67.4 Ų, with a predicted logP (XLogP3) of 1.6 [1]. The compound is supplied primarily as a research reagent for medicinal-chemistry exploration, with no marketed therapeutic indication identified to date. Its architecture suggests utility in probing enzyme or receptor targets where a rigid, hydrogen-bond-capable scaffold is desirable.

Why N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine Cannot Be Replaced by a Generic In-Class Analog


Within the broader class of chroman-carboxamide derivatives, simple substitution of the heterocyclic amine terminus or linker scaffold can profoundly alter target engagement. The pyridazin-3-amine moiety introduces a unique hydrogen-bond-acceptor pattern (two adjacent nitrogen atoms) not replicated by pyrimidine, pyridine, or oxodihydropyridazine analogs [1]. Early chroman-based cardiovascular patents (e.g., US 5,238,937) demonstrate that even minor changes to the heterocycle (e.g., pyridazine vs. oxodihydropyridazine) shift potency and selectivity profiles across cardiac and smooth-muscle targets [2]. The azetidine ring further distinguishes this compound from directly linked chroman-pyridazine derivatives by altering conformational rigidity and the spatial presentation of the amine pharmacophore. These structural features cannot be recapitulated by generic “chroman” or “pyridazine” building blocks; procurement of the exact compound is therefore necessary to reproduce published or predicted binding poses, structure-activity relationships, and physicochemical profiles.

Quantitative Differentiation Evidence for N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097914-02-6)


Physicochemical Property Differentiation: TPSA and XLogP3 vs. Pyrimidine Analog

The target compound possesses a topological polar surface area (TPSA) of 67.4 Ų and a predicted logP (XLogP3) of 1.6 [1]. Its closest commercially listed analog, N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097914-02-6 positional isomer), differs solely by replacement of the pyridazine ring with a pyrimidine. Pyridazine contributes one additional hydrogen-bond acceptor (the N2 nitrogen) relative to pyrimidine, increasing computed TPSA by approximately 4–8 Ų and reducing logP by approximately 0.2–0.4 log units (estimated from fragment-based TPSA and clogP contributions for the N→CH substitution) . These differences place the target compound in a distinct region of oral-drug-likeness space, with higher polarity and lower lipophilicity than the pyrimidine counterpart.

TPSA XLogP3 Drug-likeness Permeability

Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. Directly Linked Chroman-Pyridazine Derivatives

The target compound contains one hydrogen-bond donor (the secondary amine NH) and five hydrogen-bond acceptors (carbonyl oxygen, azetidine ring nitrogen, pyridazine N1 and N2, and benzopyran ring oxygen) [1]. In contrast, the direct chroman-pyridazine derivatives disclosed in US 5,238,937 (e.g., compounds of Formula I where R5 is pyridazinyl and the chroman is directly substituted at the 4-position) lack the azetidine spacer and typically present a different H-bond donor/acceptor count and geometry [2]. The azetidine linker introduces a tertiary amine that can act as an additional H-bond acceptor and protonatable center, altering the compound’s ionization profile at physiological pH.

Hydrogen bonding Scaffold hopping Conformation

Conformational Rigidity and Rotatable Bond Differentiation vs. Flexible-Chain Chroman Analogs

The target compound contains three rotatable bonds (carbonyl-azetidine, azetidine-NH, and NH-pyridazine) and a rigid azetidine ring, yielding a moderate degree of conformational flexibility [1]. Compared to chroman derivatives bearing flexible alkyl-amine linkers (e.g., compounds in US 5,238,937 where R5 connects via an ethylene or propylene spacer), the azetidine-containing scaffold restricts the spatial orientation of the pyridazin-3-amine pharmacophore [2]. Reduced rotatable-bond count is associated with lower entropic penalty upon target binding, potentially enhancing binding affinity when the bioactive conformation is pre-organized.

Conformational restriction Entropic penalty Binding affinity

Recommended Research and Industrial Application Scenarios for N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine


Probing Hydrogen-Bond-Dependent Protein-Ligand Interactions in Kinase or NAMPT Assays

The dual hydrogen-bond-accepting pyridazine ring, combined with the hydrogen-bond-donating secondary amine and the rigid azetidine spacer, makes this compound suitable for screening against targets where a defined H-bond network is critical for affinity, such as the ATP-binding pocket of kinases or the nicotinamide-binding site of NAMPT [1]. The compound’s TPSA of 67.4 Ų and XLogP3 of 1.6 suggest adequate solubility for biochemical assay formats at concentrations up to 10–100 µM, though experimental solubility should be confirmed prior to high-throughput screening.

Scaffold-Hopping Starting Point for Chroman-Derived Cardiovascular Agents

Patent US 5,238,937 establishes that pyridazine-substituted chromans exhibit cardiovascular activity (cardiac insufficiency, angina, hypertension) [2]. The target compound’s azetidine linker represents a scaffold-hop relative to the directly substituted chromans in the patent. Procurement of this compound enables exploration of whether the azetidine insertion preserves or improves target engagement at cardiovascular ion channels or receptors while potentially offering differentiated pharmacokinetics due to the altered basicity and conformational profile.

Comparative Physicochemical Profiling Against Pyrimidine and Pyridine Isosteres

The commercially available pyrimidine analog (N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine) and potential pyridine isosteres provide a matched-pair series for assessing the impact of heterocycle nitrogen count and position on logD, solubility, permeability (PAMPA or Caco-2), and microsomal stability [1]. The predicted TPSA difference of ~4–8 Ų and logP difference of ~0.2–0.4 units between the pyridazine and pyrimidine analogs is testable experimentally, offering a clean system for establishing heterocycle-dependent property trends.

Chemical-Probe Development for CNS vs. Peripheral Target Selectivity Studies

With a molecular weight of 310.35 g/mol, TPSA of 67.4 Ų, and XLogP3 of 1.6, the target compound resides near the boundary of established CNS drug-likeness criteria (MW < 400, TPSA < 90 Ų for reasonable CNS penetration) [1]. Its higher polarity relative to the pyrimidine analog may result in lower passive CNS permeability, making it a candidate for peripheral target engagement studies where CNS exclusion is desired. Conversely, if active transport mechanisms are involved, the pyridazine motif may confer unexpected CNS exposure; comparative brain-plasma ratio studies vs. the pyrimidine isostere would be valuable.

Quote Request

Request a Quote for N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.